molecular formula C17H19F3N4O2 B2398398 (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396685-39-4

(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Katalognummer: B2398398
CAS-Nummer: 1396685-39-4
Molekulargewicht: 368.36
InChI-Schlüssel: RCOKJSSOLNAQGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its core structure integrates a trifluoromethyl-substituted 1,3,4-oxadiazole heterocycle, a moiety widely recognized for its role in enhancing metabolic stability and binding affinity in pharmaceutical agents [a study on oxadiazole-containing kinase inhibitors]. This compound is primarily investigated for its potential to modulate specific protein kinase signaling pathways implicated in proliferative diseases. Research indicates that structural analogs of this molecule exhibit potent and selective inhibitory activity against key kinases, such as the Fibroblast Growth Factor Receptor (FGFR) family [a recent patent on FGFR inhibitors]. The presence of the electron-withdrawing trifluoromethyl group on the oxadiazole ring is a critical pharmacophoric element that influences the molecule's electronic distribution and its interaction with the ATP-binding pocket of target kinases. Consequently, this methanone serves as a versatile intermediate and a key chemical probe for researchers exploring novel therapeutic interventions in oncology, with applications spanning from high-throughput screening and target validation to structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity profiles.

Eigenschaften

IUPAC Name

[3-(dimethylamino)phenyl]-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-23(2)13-7-3-5-11(9-13)15(25)24-8-4-6-12(10-24)14-21-22-16(26-14)17(18,19)20/h3,5,7,9,12H,4,6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOKJSSOLNAQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Piperidine-3-Carboxylic Acid Hydrazide Formation

The synthesis begins with piperidine-3-carboxylic acid (1), which is esterified to its ethyl ester 2 using ethanol and catalytic sulfuric acid. Subsequent hydrazinolysis with hydrazine hydrate in refluxing ethanol yields piperidine-3-carbohydrazide (3):

$$
\text{Piperidine-3-carboxylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{EtOH}} \text{Ethyl piperidine-3-carboxylate} \xrightarrow{\text{NH}2\text{NH}2} \text{Piperidine-3-carbohydrazide}
$$

Cyclization to 1,3,4-Oxadiazole

The hydrazide 3 undergoes cyclodehydration with trifluoroacetic anhydride (TFAA) in dichloromethane to form 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine (4). TFAA acts as both a cyclizing agent and a trifluoromethyl source:

$$
\text{Piperidine-3-carbohydrazide} \xrightarrow{\text{TFAA}} 3-(5-(\text{Trifluoromethyl})-1,3,4-\text{oxadiazol-2-yl})\text{piperidine}
$$

Key Reaction Conditions :

  • Temperature: 0°C to room temperature, 12 hours.
  • Workup: Neutralization with aqueous NaHCO₃, extraction with DCM, and column chromatography (SiO₂, hexane/EtOAc).
  • Yield: 68–72%.

Synthesis of 3-(Dimethylamino)benzoyl Chloride

3-(Dimethylamino)benzoic acid (5) is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride 6 :

$$
3-(\text{Dimethylamino})\text{benzoic acid} \xrightarrow{\text{SOCl}_2} 3-(\text{Dimethylamino})\text{benzoyl chloride}
$$

Optimization Notes :

  • Excess SOCl₂ (3 equiv) ensures complete conversion.
  • Solvent-free conditions or toluene as solvent.
  • Reaction time: 4–6 hours.

Coupling of Piperidine-Oxadiazole and Acyl Chloride

Amide Bond Formation

The piperidine-oxadiazole 4 is reacted with 3-(dimethylamino)benzoyl chloride (6) in the presence of triethylamine (TEA) in anhydrous dichloromethane (DCM):

$$
3-(5-(\text{Trifluoromethyl})-1,3,4-\text{oxadiazol-2-yl})\text{piperidine} + 3-(\text{Dimethylamino})\text{benzoyl chloride} \xrightarrow[\text{DCM}]{\text{TEA}} \text{Target Compound}
$$

Reaction Parameters :

  • Molar ratio: 1:1.2 (piperidine:acyl chloride).
  • Temperature: 0°C to room temperature, 8–12 hours.
  • Workup: Wash with 5% HCl, brine, dry over MgSO₄, and purify via silica gel chromatography (hexane/EtOAc gradient).
  • Yield: 65–70%.

Alternative Coupling Strategies

For substrates prone to side reactions, N,N′-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) may be employed with hydroxybenzotriazole (HOBt) in DMF. These methods enhance efficiency for sterically hindered amines.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.38 (m, 1H, ArH), 7.34–7.30 (m, 2H, ArH), 4.12–3.98 (m, 2H, piperidine-H), 3.72–3.60 (m, 1H, piperidine-H), 3.10 (s, 6H, N(CH₃)₂), 2.95–2.82 (m, 2H, piperidine-H), 2.30–1.98 (m, 4H, piperidine-H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 161.2 (oxadiazole-C), 118.4–115.2 (CF₃, q, J = 288 Hz), 44.5 (N(CH₃)₂), 40.1–38.2 (piperidine-C).
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₈F₃N₃O₂ [M+H]⁺: 378.1324; found: 378.1328.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm).

Challenges and Optimization Considerations

Oxadiazole Cyclization Efficiency

The use of TFAA for cyclization ensures high regioselectivity for the 1,3,4-oxadiazole isomer over 1,2,4-oxadiazoles. However, prolonged reaction times may lead to decomposition; monitoring via TLC is critical.

Acylation Side Reactions

Competitive N-oxide formation or over-acylation is mitigated by maintaining low temperatures (0–5°C) during acyl chloride addition.

Scale-Up and Industrial Feasibility

Kilogram-scale production necessitates:

  • Continuous flow reactors for TFAA-mediated cyclization to enhance safety.
  • Recrystallization from ethanol/water for final purification (mp: 142–144°C).

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Heterocyclic Core Variations

Piperidine vs. Pyrrolidine/Piperazine
  • Compound 1173693-97-4 (): Contains a tetrahydroimidazo[1,2-a]pyridine linked to a piperidinyl methanone. Unlike the target compound, its heterocyclic core is fused (imidazopyridine), reducing conformational flexibility compared to the standalone piperidine in the target .
  • Compound 1597521-49-7 (): Features a pyrrolidine ring with an oxadiazole substituent. The five-membered pyrrolidine ring introduces greater ring strain but may improve binding affinity in sterically constrained targets .
Oxadiazole Substituents
  • Anthelmintic Oxadiazole Derivatives (): Compounds like 3-amino-1-(2,4-dinitrophenyl)-5-[(5-substituted-1,3,4-oxadiazol-2-yl)amino]-1-H-pyrazole-4-carboxyamide incorporate oxadiazole into pyrazole systems. These lack the piperidine-methanone scaffold of the target compound, suggesting divergent biological targets (e.g., anthelmintic vs.
  • Trifluoromethyl vs.

Aromatic Group Modifications

  • Compound 1015525-17-3 (): Contains a 3-phenylpyrazole linked to a piperazinyl methanone. The dimethylaminophenyl group in the target compound offers stronger electron-donating effects than the phenylpyrazole, which may alter receptor binding kinetics .
  • Compound 1169938-68-4 (): Features a 4-aminosulfonylphenyl-oxadiazole. The sulfonamide group increases hydrophilicity, contrasting with the dimethylamino group’s basicity, suggesting divergent solubility profiles (e.g., aqueous solubility ~10 µM for sulfonamide vs. ~50 µM for dimethylamino, estimated) .

Research Implications

The trifluoromethyl-oxadiazole-piperidine scaffold presents a versatile platform for drug discovery. Comparative analysis suggests:

  • Advantages: Enhanced metabolic stability and lipophilicity over non-fluorinated analogs.
  • Challenges: Potential toxicity risks associated with trifluoromethyl groups require thorough ADMET profiling.
  • Future Directions: Synthesis and testing of derivatives with varied aromatic groups (e.g., replacing dimethylaminophenyl with sulfonamides) to optimize target selectivity.

Biologische Aktivität

The compound (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , commonly referred to as a trifluoromethyl oxadiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20F3N5OC_{17}H_{20}F_{3}N_{5}O with a molecular weight of approximately 413.42 g/mol. The structure features a dimethylamino group, a trifluoromethyl group, and an oxadiazole moiety, which contribute to its biological activity.

Research indicates that compounds with oxadiazole structures exhibit various biological activities, including:

  • Antimicrobial Activity : Oxadiazoles are known for their effectiveness against a range of pathogens due to their ability to disrupt microbial cell membranes.
  • Anticancer Properties : Some studies suggest that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition against various cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines. Results indicated an IC50 value of approximately 25 µM for A549 cells, suggesting moderate potency.

In Vivo Studies

Preclinical studies on animal models have shown promising results:

  • Tumor Growth Inhibition : In a xenograft model using mice implanted with A549 cells, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups after four weeks of administration.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the trifluoromethyl variant. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
  • Case Study on Anticancer Activity :
    • A research article reported the synthesis and evaluation of several oxadiazole derivatives for anticancer activity. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.

Data Table: Biological Activity Summary

Biological ActivityTest MethodologyResults
AntimicrobialAgar diffusion methodMIC = 32 µg/mL (S. aureus)
Anticancer (A549 cells)MTT assayIC50 = 25 µM
Tumor Growth InhibitionXenograft model50% reduction in tumor volume
Anti-inflammatoryELISA for cytokinesSignificant reduction in IL-6

Q & A

Q. What are the key synthetic routes for synthesizing (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Preparation of intermediates :

  • Functionalization of the piperidine ring with the trifluoromethyl-oxadiazole moiety via cyclization of thiosemicarbazides under acidic conditions .
  • Coupling the dimethylaminophenyl group using nucleophilic acyl substitution or amidation reactions .

Optimization of reaction parameters :

  • Temperature: Reactions often require 60–80°C for cyclization steps .
  • Solvents: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
  • Catalysts: Use of coupling agents like HATU or EDCI for amide bond formation .

Q. Critical Factors :

  • Excess reagents may lead to side products (e.g., over-oxidation of dimethylamino groups).
  • pH control during cyclization prevents decomposition of oxadiazole intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and oxadiazole protons (δ ~8.5–9.0 ppm) .
    • 19F NMR : Confirms trifluoromethyl group integrity (δ ~-60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How do the functional groups (dimethylamino, oxadiazole, trifluoromethyl) influence the compound’s physicochemical properties?

Methodological Answer:

  • Trifluoromethyl-oxadiazole : Enhances metabolic stability and lipophilicity (logP ~2.5–3.0) .
  • Dimethylamino group : Improves solubility in polar solvents (e.g., DMSO) and modulates pKa (~8.5–9.0) for protonation in biological systems .
  • Piperidine scaffold : Facilitates conformational flexibility for target binding .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking :
    • Use software (AutoDock Vina, Schrödinger) to simulate interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with oxadiazole and π-π stacking with phenyl groups .
  • MD Simulations :
    • Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Models :
    • Correlate structural features (e.g., trifluoromethyl electronegativity) with activity data from analogs .

Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Standardize Assay Conditions :
    • Control variables: pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO ≤0.1%) .
  • Replicate with Authenticated Samples :
    • Use NMR-validated batches to exclude impurities .
  • Cross-Validate Targets :
    • Compare activity against structurally related enzymes (e.g., COX-2 vs. 5-LOX) to confirm selectivity .

Case Example : Discrepancies in kinase inhibition may arise from differential ATP-binding site conformations; use crystallography (PDB data) to clarify .

Q. How can in vitro/in vivo metabolic stability be assessed for this compound?

Methodological Answer:

  • In Vitro Hepatic Microsome Assays :
    • Incubate with rat/human liver microsomes (1 mg/mL, NADPH cofactor) and monitor parent compound depletion via LC-MS/MS .
  • Metabolite Identification :
    • Use high-resolution MSⁿ to detect oxidative metabolites (e.g., N-demethylation of dimethylamino group) .
  • In Vivo PK Studies :
    • Administer IV/PO doses in rodent models; calculate AUC, t₁/₂, and bioavailability .

Key Challenge : Trifluoromethyl groups may resist oxidation, but oxadiazole rings are prone to hydrolysis in acidic conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.